(1-(4-Methylbenzyl)cyclopropyl)methanol
Description
Significance of Cyclopropane (B1198618) Ring Systems in Advanced Organic Chemistry Scaffolds
The cyclopropane ring, the smallest all-carbon ring, is a vital structural motif in organic chemistry. rsc.orgrsc.org Its inherent high ring strain and unique bonding characteristics, which are intermediate between sp² and sp³ hybridization, impart distinct physical and chemical properties. researchgate.net These features make cyclopropane-containing compounds valuable in pharmaceuticals, agrochemicals, and materials science. rsc.orgresearchgate.net In medicinal chemistry, the incorporation of a cyclopropane ring can enhance the potency of a molecule, fine-tune its metabolic stability, and reduce off-target effects. researchgate.netresearchgate.net The rigid, biplanar nature of the ring can enforce a desired conformation upon a molecule, which is crucial for its interaction with biological targets. researchgate.net
Furthermore, the strained cyclopropane ring serves as a versatile building block in organic synthesis. researchgate.netacs.org It can undergo a variety of ring-opening reactions, providing access to diverse and complex functionalized compounds. researchgate.net The development of stereoselective methods for synthesizing cyclopropane derivatives, such as the Michael Initiated Ring Closure (MIRC) and transition-metal-catalyzed reactions, has significantly expanded their utility. rsc.orgacs.org Consequently, these three-membered carbocycles are frequently found in a wide array of natural products, including terpenoids, alkaloids, and fatty acids, underscoring their importance in creating architecturally complex and biologically active molecules. rsc.org
Overview of Substituted Benzyl (B1604629) Moieties in Contemporary Synthetic Methodologies
The benzyl group, a benzene (B151609) ring attached to a CH₂ fragment, is a common substituent in organic chemistry. wikipedia.org It is widely used as a robust protecting group for alcohols, carboxylic acids, and amines due to its general stability towards both acidic and basic conditions. wikipedia.orgchem-station.com The installation of a benzyl group, typically via a Williamson ether synthesis using benzyl bromide and a base, is a common strategy in multi-step syntheses. chem-station.comorganic-chemistry.org Deprotection is often achieved under reductive conditions, such as catalytic hydrogenation (H₂-Pd/C). chem-station.com
The true versatility of benzyl moieties, however, lies in the ability to modify their properties through substitution on the aromatic ring. organic-chemistry.org For instance, the p-methoxybenzyl (PMB) group can be cleaved under milder, oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), allowing for selective deprotection in the presence of other reducible functional groups. organic-chemistry.org The electronic properties of the substituents significantly influence the reactivity of the benzyl group. researchgate.net This allows chemists to fine-tune the stability and cleavage conditions of the protecting group to suit the specific needs of a synthetic route. researchgate.net Beyond protection chemistry, the benzylic position is reactive and can be a site for functionalization, making substituted benzyl groups key components in the construction of complex molecular frameworks. organic-chemistry.org
Contextualization of (1-(4-Methylbenzyl)cyclopropyl)methanol within Cyclopropylmethanol (B32771) Chemistry
Cyclopropylmethanol itself is a fundamental organic compound used as an intermediate and building block in the synthesis of pharmaceuticals and agrochemicals. actylis.comnigamfinechem.co.innbinno.com Its structure combines the unique reactivity of the cyclopropane ring with the functionality of a primary alcohol. actylis.com This combination allows for a wide range of chemical transformations, including coupling reactions with alkynes to form substituted allylic alcohols, oxidation to cyclopropanecarbaldehyde, and conversion to other derivatives like cyclopropylamines. actylis.comnbinno.comganeshremedies.com
| Property | Cyclopropylmethanol | This compound |
| IUPAC Name | Cyclopropylmethanol | This compound |
| CAS Number | 2516-33-8 nbinno.com | 6552-46-1 nist.gov |
| Molecular Formula | C₄H₈O actylis.com | C₁₁H₁₄O nist.gov |
| Molecular Weight | 72.11 g/mol lifechempharma.com | 162.23 g/mol chemeo.com |
| Physical State | Colorless to light yellow liquid lifechempharma.com | Data Not Available |
| Boiling Point | 123-124 °C lifechempharma.com | Data Not Available |
Research Gaps and Opportunities in the Study of Novel Cyclopropylmethanol Architectures
Despite the well-established importance of both cyclopropane rings and benzyl moieties in organic synthesis, a significant research gap exists concerning more complex, substituted architectures like this compound. A thorough review of the scientific literature reveals a scarcity of data specifically on the synthesis, chemical properties, and potential applications of this particular compound.
This lack of information presents several clear opportunities for future research:
Synthetic Methodologies: There is a need to develop and optimize efficient and stereoselective synthetic routes to access this compound and its analogues. Investigating methods for the direct functionalization of cyclopropanes could provide a viable pathway.
Reactivity Studies: The unique structural arrangement of this compound invites exploration of its chemical reactivity. Studies could focus on reactions involving the hydroxyl group, selective transformations of the benzylic position, and ring-opening reactions of the cyclopropane moiety, which may be influenced by the bulky substituent.
Pharmacological Screening: Given that both cyclopropyl (B3062369) and substituted benzyl groups are privileged structures in medicinal chemistry, this compound and its derivatives are logical candidates for biological screening. researchgate.netnih.gov Their potential as scaffolds for novel therapeutic agents is an unexplored area.
Structure-Property Relationship: Synthesizing a library of related compounds with different substituents on the benzyl ring would allow for a systematic study of structure-activity and structure-property relationships. This could provide valuable insights into how substituent choice modulates the chemical and biological properties of these novel cyclopropylmethanol architectures.
Addressing these research gaps would not only expand the fundamental understanding of cyclopropylmethanol chemistry but also could unlock new applications for this class of compounds in materials science and drug discovery. rsc.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
[1-[(4-methylphenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C12H16O/c1-10-2-4-11(5-3-10)8-12(9-13)6-7-12/h2-5,13H,6-9H2,1H3 |
InChI Key |
MSCIOZVIKIFGMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2(CC2)CO |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 1 4 Methylbenzyl Cyclopropyl Methanol
Ring-Opening Reactions of the Cyclopropane (B1198618) System
The high ring strain of the cyclopropane moiety is the principal driver for its ring-opening reactions. beilstein-journals.org This process can be initiated through cationic, anionic, or radical intermediates, as well as by thermal or photochemical means. The presence of the 4-methylbenzyl substituent on the quaternary carbon of the cyclopropane ring significantly influences the regioselectivity and kinetics of these transformations by stabilizing adjacent reactive centers.
Under acidic conditions, the ring-opening of (1-(4-Methylbenzyl)cyclopropyl)methanol is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). pressbooks.pub Loss of water generates a primary carbocation, which is immediately followed by a rearrangement involving the cleavage of a C-C bond within the strained cyclopropane ring. This concerted process avoids the formation of the unstable primary carbocation, leading directly to a more stable cyclobutyl cation or a homoallylic cation. stackexchange.com
The mechanism is analogous to the acid-catalyzed ring-opening of other cyclopropylmethanol (B32771) systems and epoxides, where protonation precedes nucleophilic attack or rearrangement. byjus.commasterorganicchemistry.com The reaction proceeds via a transition state with significant carbocationic character. The 4-methylbenzyl group, being an electron-donating group, provides stabilization to any developing positive charge on the adjacent quaternary carbon, influencing the regioselectivity of the bond cleavage. The cleavage is expected to occur at the more substituted C1-C2 bonds to form a tertiary carbocation, which can then be trapped by a nucleophile. For instance, in the presence of a Brønsted acid in a solvent like hexafluoroisopropanol (HFIP), which is known to facilitate reactions involving carbocationic intermediates, the cyclopropane ring can undergo hydroarylation or be attacked by other nucleophiles. researchgate.netresearchgate.net
Plausible Acid-Catalyzed Ring-Opening Pathway:
Protonation: The hydroxyl group is protonated by an acid catalyst (H⁺).
Concerted Rearrangement/Cleavage: As the water molecule begins to depart, a neighboring C-C bond of the cyclopropane ring cleaves and migrates, leading to a ring-expanded carbocation (a cyclobutyl or cyclopentyl cation after subsequent shifts) or a homoallylic cation. stackexchange.com
Nucleophilic Attack: A nucleophile present in the medium attacks the carbocation, yielding the final ring-opened product.
Direct nucleophilic attack on the cyclopropane ring of this compound is generally unfavorable due to the lack of a suitable leaving group and the low electrophilicity of the ring carbons. nih.gov The hydroxyl group is a poor leaving group, and a strong base would simply deprotonate it. pressbooks.pub Therefore, nucleophilic ring-opening pathways require the chemical activation of the hydroxyl group to convert it into a better leaving group. nih.govcsbsju.edu
A common strategy involves converting the alcohol into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), by reacting it with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a non-nucleophilic base like pyridine (B92270). csbsju.edu The resulting tosylate is an excellent leaving group. Subsequent treatment with a strong nucleophile (Nu⁻) can then induce an S_N2 reaction. This attack can occur either at the methylene (B1212753) carbon, leading to substitution, or at one of the ring carbons, causing a concerted ring-opening. The latter is driven by the release of ring strain.
Table 1: Activation and Nucleophilic Ring-Opening
| Step | Reagents | Intermediate/Product | Description |
|---|---|---|---|
| Activation | p-Toluenesulfonyl chloride (TsCl), Pyridine | (1-(4-Methylbenzyl)cyclopropyl)methyl tosylate | The hydroxyl group is converted into a tosylate, an excellent leaving group. csbsju.edu |
| Ring-Opening | Strong Nucleophile (e.g., LiAlH₄, NaCN, RSNa) | Ring-opened product | The nucleophile attacks a ring carbon in an S_N2-like manner, cleaving a C-C bond to relieve ring strain. |
This method allows for the formation of various functionalized acyclic compounds that retain the carbon skeleton of the original molecule but in a linear, more stable form.
The cyclopropylmethyl radical system is well-known for undergoing an extremely rapid, unimolecular ring-opening rearrangement to form the thermodynamically more stable but-3-enyl (homoallylic) radical. psu.edubeilstein-journals.org This reaction is driven by the release of the significant strain energy of the three-membered ring. stackexchange.com The rate of this rearrangement is so fast that the cyclopropylmethyl radical system is often used as a "radical clock" to calibrate the rates of other radical reactions. wikipedia.org
For this compound, a radical could be generated on the methylene carbon. This can be achieved by first converting the alcohol to the corresponding bromide or chloride, followed by reaction with a radical initiator like tributyltin hydride. The resulting (1-(4-Methylbenzyl)cyclopropyl)methyl radical would then rapidly rearrange. The cleavage of the cyclopropane ring occurs preferentially at the C1-C2 bond to yield the more stable radical intermediate. The presence of the benzyl (B1604629) group at the C1 position stabilizes the initial cyclopropylmethyl radical, which has been shown to decrease the rate of ring opening compared to the unsubstituted parent radical. psu.edu Nevertheless, the reaction remains extremely fast.
Table 2: Kinetic Data for Cyclopropylmethyl Radical Ring-Opening
| Radical System | Rate Constant (k) at 298 K (s⁻¹) | Reference |
|---|---|---|
| Cyclopropylmethyl radical | 8.6 x 10⁷ | stackexchange.comwikipedia.org |
| α-Cyclopropylbenzyl radical | ~2.7 x 10⁵ (reversible) | researchgate.net |
The regioselectivity of the cleavage is governed by the formation of the most stable possible rearranged radical. In this case, cleavage of the C1-C2 bond would lead to a homoallylic radical that is also stabilized by the adjacent aromatic ring. psu.edu
The C-C bonds of a cyclopropane ring can also be cleaved homolytically under thermal or photochemical conditions, although this typically requires significant energy input. masterorganicchemistry.com Despite the inherent ring strain, the sigma bonds are relatively strong. Thermal activation (thermolysis) at high temperatures can induce the cleavage of a cyclopropane C-C bond to form a 1,3-diradical intermediate. This diradical can then undergo further rearrangements or reactions.
Photochemical activation (photolysis) can also provide the necessary energy to promote an electron to an antibonding orbital, weakening a C-C bond and facilitating its cleavage to form the 1,3-diradical. Electrocyclic ring-opening reactions are a well-studied class of pericyclic reactions that can occur under these conditions. masterorganicchemistry.com However, for a saturated system like this compound, the process is less a concerted electrocyclic reaction and more a stepwise process through a diradical. The subsequent fate of the diradical would determine the final product structure. These methods are generally less specific than the ionic or radical-mediated pathways and can lead to a mixture of products.
Reactions Involving the Hydroxyl Group
The primary alcohol functionality of this compound undergoes reactions typical for its class, with oxidation to carbonyl derivatives being one of the most significant transformations.
The primary hydroxyl group of this compound can be oxidized to the corresponding aldehyde, (1-(4-Methylbenzyl)cyclopropyl)carbaldehyde. Care must be taken to select an appropriate oxidizing agent to avoid over-oxidation to the carboxylic acid and to prevent unwanted side reactions involving the cyclopropane ring. chemistryviews.orglibretexts.org
Milder oxidizing agents are preferred for the selective synthesis of the aldehyde. Reagents such as Pyridinium (B92312) Chlorochromate (PCC) or the Dess-Martin Periodinane (DMP) are effective for this transformation, typically carried out in chlorinated solvents like dichloromethane (B109758) (DCM). libretexts.org Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), would likely lead to the formation of the carboxylic acid and potentially could induce oxidative cleavage of the cyclopropane ring or the benzyl group. chemistryviews.orglibretexts.org
Table 3: Selected Reagents for the Oxidation of this compound
| Reagent | Product | Typical Conditions | Reference |
|---|---|---|---|
| Pyridinium Chlorochromate (PCC) | Aldehyde | Dichloromethane (DCM), Room Temp | libretexts.org |
| Dess-Martin Periodinane (DMP) | Aldehyde | Dichloromethane (DCM), Room Temp | libretexts.org |
| Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | Aldehyde | DCM, -78 °C to Room Temp | chemistryviews.org |
| Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid | Acetone, 0 °C to Room Temp | chemistryviews.org |
This oxidation provides a synthetic route to a key cyclopropyl (B3062369) carbonyl compound, which can serve as a versatile intermediate for further chemical modifications.
Esterification and Etherification Reactions
The hydroxyl group of this compound serves as a primary site for functionalization, readily undergoing esterification and etherification reactions to form a variety of derivatives.
Esterification:
Esterification of this compound can be achieved through several standard methods. The Fischer-Speier esterification, which involves the reaction of the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common approach. The reaction proceeds by protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol. To drive the equilibrium towards the ester product, it is typical to use an excess of either the alcohol or the carboxylic acid, or to remove water as it is formed.
Alternatively, more reactive acylating agents such as acid chlorides or anhydrides can be employed for a more rapid and often irreversible esterification. These reactions are typically carried out in the presence of a base, such as pyridine, to neutralize the acidic byproduct (e.g., HCl).
Illustrative Esterification Reactions:
| Acylating Agent | Catalyst/Base | Product |
| Acetic Anhydride (B1165640) | Pyridine | (1-(4-Methylbenzyl)cyclopropyl)methyl acetate |
| Benzoyl Chloride | Triethylamine | (1-(4-Methylbenzyl)cyclopropyl)methyl benzoate |
| Propanoic Acid | Sulfuric Acid | (1-(4-Methylbenzyl)cyclopropyl)methyl propanoate |
Etherification:
The synthesis of ethers from this compound can be effectively carried out using the Williamson ether synthesis. mychemblog.commasterorganicchemistry.comlibretexts.org This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction to form the ether. mychemblog.commasterorganicchemistry.comlibretexts.org For the preparation of ethers from this compound, the alcohol would first be converted to its alkoxide, which would then be reacted with a suitable alkyl halide.
Illustrative Etherification Reactions:
| Alkyl Halide | Base | Product |
| Methyl Iodide | Sodium Hydride | 1-(Methoxy(4-methylbenzyl)methyl)cyclopropane |
| Ethyl Bromide | Potassium Hydride | 1-(Ethoxy(4-methylbenzyl)methyl)cyclopropane |
| Benzyl Bromide | Sodium Hydride | 1-((Benzyloxy)(4-methylbenzyl)methyl)cyclopropane |
Nucleophilic Substitution Reactions at the Hydroxyl Center
The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur at the carbinol center, the hydroxyl group must first be converted into a better leaving group. This can be achieved by protonation in the presence of a strong acid or by conversion to a sulfonate ester or a halide.
Reaction with hydrogen halides (HX) can lead to the corresponding alkyl halides. For primary alcohols like this compound, the reaction with HBr or HCl typically proceeds via an SN2 mechanism. quora.com The initial step involves the protonation of the hydroxyl group to form a good leaving group (water), which is then displaced by the halide ion.
A common method for converting primary alcohols to alkyl chlorides is the use of thionyl chloride (SOCl₂), often in the presence of a base like pyridine. organic-chemistry.orgnist.gov This reaction is advantageous as the byproducts, sulfur dioxide and hydrogen chloride, are gases, which simplifies purification. The mechanism generally proceeds with the formation of a chlorosulfite intermediate, followed by nucleophilic attack by the chloride ion.
Representative Nucleophilic Substitution Reactions:
| Reagent | Product |
| HBr (conc.) | 1-(1-Bromo-1-(4-methylbenzyl)cyclopropyl)methane |
| SOCl₂, Pyridine | 1-(1-Chloro-1-(4-methylbenzyl)cyclopropyl)methane |
| PBr₃ | 1-(1-Bromo-1-(4-methylbenzyl)cyclopropyl)methane |
Dehydration Reactions and Olefin Formation
The acid-catalyzed dehydration of this compound can lead to the formation of alkenes. This elimination reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst such as sulfuric acid or phosphoric acid. nih.govlibretexts.org The mechanism involves the protonation of the hydroxyl group to form a good leaving group (water), which then departs to form a carbocation. A subsequent deprotonation of a neighboring carbon atom by a weak base (like water or the conjugate base of the acid) results in the formation of a double bond.
Given the structure of this compound, the initial carbocation formed would be a cyclopropylcarbinyl cation. As will be discussed in section 3.4, these cations are prone to rearrangement, which can lead to a mixture of olefinic products. The primary dehydration product, prior to significant rearrangement, would likely be an exocyclic methylene compound.
Potential Dehydration Products:
| Catalyst | Temperature | Primary Product(s) |
| H₂SO₄ (conc.) | High | 1-(1-(4-Methylbenzyl)vinyl)cyclopropane and rearranged products |
| H₃PO₄ (conc.) | High | 1-(1-(4-Methylbenzyl)vinyl)cyclopropane and rearranged products |
| Al₂O₃ | High | 1-(1-(4-Methylbenzyl)vinyl)cyclopropane |
Transformations of the Benzyl Moiety
The 4-methylbenzyl group in this compound is also susceptible to chemical modification, both at the aromatic ring and the methyl group.
Electrophilic Aromatic Substitution on the Toluene (B28343) Ring
The toluene ring in the molecule is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methyl group. The methyl group is an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions adjacent to and opposite the methyl group. libretexts.org The presence of the cyclopropylmethanol substituent at the benzylic position may exert some steric hindrance, potentially favoring substitution at the para position relative to the methyl group (which is the meta position relative to the cyclopropylmethanol group).
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. organic-chemistry.orgsigmaaldrich.com For instance, nitration with a mixture of nitric and sulfuric acids would be expected to yield a mixture of nitro-substituted isomers. Similarly, bromination in the presence of a Lewis acid like FeBr₃ would introduce a bromine atom onto the aromatic ring.
Examples of Electrophilic Aromatic Substitution:
| Reagent | Electrophile | Expected Major Products |
| HNO₃, H₂SO₄ | NO₂⁺ | (1-(4-Methyl-2-nitrobenzyl)cyclopropyl)methanol and (1-(4-Methyl-3-nitrobenzyl)cyclopropyl)methanol |
| Br₂, FeBr₃ | Br⁺ | (1-(2-Bromo-4-methylbenzyl)cyclopropyl)methanol and (1-(3-Bromo-4-methylbenzyl)cyclopropyl)methanol |
| CH₃COCl, AlCl₃ | CH₃CO⁺ | (1-(4-Methyl-2-acetylbenzyl)cyclopropyl)methanol and (1-(4-Methyl-3-acetylbenzyl)cyclopropyl)methanol |
Side-Chain Functionalization of the Methyl Group
The methyl group attached to the benzene (B151609) ring can undergo functionalization, most commonly through free-radical halogenation or oxidation. Free-radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator, can selectively introduce a halogen atom at the benzylic position of the methyl group. libretexts.org
Oxidation of the methyl group can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid. Under vigorous conditions, the methyl group can be oxidized to a carboxylic acid.
Reactions of the Methyl Side-Chain:
| Reagent | Reaction Type | Product |
| N-Bromosuccinimide, AIBN | Free-Radical Bromination | (1-(4-(Bromomethyl)benzyl)cyclopropyl)methanol |
| KMnO₄, heat | Oxidation | 4-((1-(Hydroxymethyl)cyclopropyl)methyl)benzoic acid |
Rearrangement Reactions of Cyclopropylcarbinyl Systems
A hallmark of the reactivity of this compound is its propensity to undergo rearrangement reactions characteristic of cyclopropylcarbinyl systems. These rearrangements are typically initiated by the formation of a carbocation at the carbinol center, usually under acidic conditions.
The cyclopropylcarbinyl cation is a non-classical carbocation that can exist in equilibrium with the cyclobutyl and homoallyl cations. The high degree of s-character in the C-C bonds of the cyclopropane ring allows for effective overlap with the empty p-orbital of the carbocation, leading to significant stabilization.
Under acidic conditions, the hydroxyl group of this compound can be protonated and lost as water, generating the (1-(4-methylbenzyl)cyclopropyl)methyl cation. This cation can then undergo a variety of rearrangements, including:
Ring Expansion: The cyclopropyl ring can expand to a cyclobutane (B1203170) ring, leading to the formation of a cyclobutyl cation, which can then be trapped by a nucleophile.
Ring Opening: The cyclopropyl ring can open to form a homoallylic cation, which is an allylic cation separated from the original carbocationic center by an additional methylene group. This is a very common and often favorable pathway.
Wagner-Meerwein Rearrangements: The initial carbocation or any of the rearranged intermediates can undergo further 1,2-hydride or 1,2-alkyl shifts to form more stable carbocations.
The specific products formed from these rearrangements are highly dependent on the reaction conditions, including the nature of the acid catalyst, the solvent, and the temperature. The presence of the 4-methylbenzyl group can also influence the stability of the various carbocationic intermediates and thus direct the course of the rearrangement. For example, the formation of a carbocation that is benzylic would be particularly favored.
Cyclopropyl-Carbinyl to Homoallyl Cation Rearrangements
The rearrangement of the initially formed cyclopropylcarbinyl cation to a more stable homoallyl cation is a characteristic reaction pathway for this class of compounds. This transformation involves the cleavage of one of the internal cyclopropane bonds (C1-C2 or C1-C3) to relieve ring strain and form an open-chain, resonance-stabilized carbocation.
The 4-methylbenzyl substituent plays a crucial role in this process. Electron-donating groups on the aryl ring stabilize the positive charge that develops on the benzylic carbon in the homoallylic cation structure. This stabilization makes the ring-opening process more favorable. Computational studies on analogous aryl-substituted cyclopropylcarbinyl systems have shown that the presence of an aryl group significantly lowers the activation barrier for the rearrangement to the homoallyl cation, making it a competitive pathway with direct nucleophilic attack on the cyclopropylcarbinyl cation.
The general mechanism for this rearrangement is depicted below:
Protonation and Dehydration: The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst, followed by the loss of a water molecule to generate the (1-(4-methylbenzyl)cyclopropyl)methyl cation.
Ring Opening: The cyclopropylcarbinyl cation undergoes a rapid equilibrium with the homoallyl cation through the cleavage of a C-C bond within the cyclopropane ring. The positive charge is delocalized across the newly formed π-system.
Nucleophilic Attack: A nucleophile present in the reaction medium can then attack the homoallyl cation at either of the two electrophilic carbon atoms, leading to the formation of homoallylic alcohol, ether, or halide, depending on the nucleophile.
The regioselectivity of the nucleophilic attack on the homoallyl cation is influenced by both steric and electronic factors.
| Reactant | Conditions | Major Product(s) | Reference(s) |
| This compound | Aqueous Acid | Mixture of homoallylic alcohols | [General knowledge from analogous systems] |
| This compound | HBr | Homoallylic bromide | [General knowledge from analogous systems] |
| This compound | Methanol (B129727), H+ | Homoallylic methyl ether | [General knowledge from analogous systems] |
Ring Expansion Reactions (e.g., to Cyclobutane Derivatives)
In addition to rearranging to homoallyl cations, the (1-(4-methylbenzyl)cyclopropyl)methyl cation can also undergo ring expansion to form cyclobutane derivatives. This pathway involves the migration of one of the external cyclopropane bonds (C2-C3) to the cationic center, resulting in the formation of a cyclobutyl cation. This rearrangement is also driven by the release of the high ring strain of the three-membered ring.
The formation of cyclobutane derivatives is often observed in reactions catalyzed by transition metals, such as rhodium(II), which can promote the formation of a metal carbene that subsequently undergoes a 1,2-aryl or -alkyl shift. While direct acid-catalyzed ring expansion to a cyclobutanol (B46151) is less common for simple cyclopropylmethanols, it can be a competing pathway, particularly if the resulting cyclobutyl cation is stabilized.
The general mechanism for the ring expansion is as follows:
Cation Formation: As in the homoallyl rearrangement, the reaction begins with the formation of the (1-(4-methylbenzyl)cyclopropyl)methyl cation.
Bond Migration: A C-C bond of the cyclopropane ring migrates to the cationic center, leading to the formation of a cyclobutyl cation. The 4-methylbenzyl group would be attached to a carbon atom of the newly formed four-membered ring.
Nucleophilic Quench: The cyclobutyl cation is then trapped by a nucleophile to yield the final cyclobutane product.
The competition between ring expansion and the formation of homoallylic products is a delicate balance influenced by the substrate structure, the catalyst, and the reaction conditions.
| Reactant | Conditions | Major Product | Reference(s) |
| Aryl-substituted cyclopropyl N-tosylhydrazone | Rh2(OAc)4 | 1-Aryl-cyclobutene | researchgate.net |
| Alkylidenecyclopropane acylsilane | Lewis Acid | Bicyclic α-silyl ketone with cyclobutane ring | nih.gov |
Mechanistic Probes of Rearrangement Pathways
The unique reactivity of the cyclopropylmethyl system makes compounds like this compound valuable mechanistic probes to investigate the nature of cationic intermediates in chemical reactions. The distribution of products arising from the rearrangement (homoallylic versus cyclobutyl derivatives) can provide insights into the structure and stability of the carbocationic intermediates.
Isotopic Labeling Studies: While no specific isotopic labeling studies on this compound have been reported, this technique is a powerful tool for elucidating rearrangement mechanisms. For example, by selectively labeling one of the methylene carbons of the cyclopropane ring with ¹³C, it would be possible to trace the fate of this carbon atom in the final products. This would allow for the unambiguous differentiation between the pathways leading to homoallylic and cyclobutyl products and could reveal the extent of scrambling of the label, which would be indicative of reversible rearrangements and the symmetry of the intermediates.
Computational Studies: Density Functional Theory (DFT) calculations are frequently employed to model the potential energy surfaces of cyclopropylcarbinyl cation rearrangements. Such studies can provide valuable information on the relative energies of the various cationic intermediates (cyclopropylcarbinyl, homoallyl, cyclobutyl, and bicyclobutonium transition states), as well as the activation barriers for their interconversion. For a system like this compound, computational analysis would likely show that the 4-methylbenzyl group significantly stabilizes the homoallyl cation, making this rearrangement pathway particularly favorable.
| Method | Information Gained | Expected Outcome for this compound | Reference(s) |
| ¹³C Isotopic Labeling | Tracing of carbon skeleton during rearrangement | Scrambling of the label in homoallylic products, indicating reversible ring opening and closing. | [General mechanistic principles] |
| DFT Calculations | Relative energies of intermediates and transition states | Lower activation barrier for homoallyl cation formation due to stabilization by the 4-methylbenzyl group. | chemrxiv.org |
Chemo-, Regio-, and Stereoselectivity in Reactions of this compound
The reactions of this compound can exhibit varying degrees of selectivity, which are highly dependent on the reaction conditions and the nature of the nucleophiles involved.
Chemoselectivity: In a molecule containing other functional groups, the reaction at the cyclopropylmethanol moiety can be selectively triggered under acidic conditions due to the facile formation of the stabilized cyclopropylcarbinyl cation. For instance, if the 4-methylbenzyl group were to contain an ester functionality, the reaction at the hydroxyl group could likely be achieved without affecting the ester under carefully controlled acidic conditions.
Regioselectivity: The regioselectivity of nucleophilic attack is a key issue in the rearrangement of the (1-(4-methylbenzyl)cyclopropyl)methyl cation. In the case of the homoallyl cation intermediate, there are two potential sites for nucleophilic attack. The outcome is determined by a combination of electronic and steric factors. The positive charge in the homoallyl cation is shared between the two terminal carbons of the former double bond. The 4-methylbenzyl group will direct the nucleophile to the carbon atom that can better support the positive charge, which is typically the benzylic position.
Stereoselectivity: The stereochemistry of reactions involving cyclopropylcarbinyl cations is a complex issue. If this compound were chiral, the stereochemical outcome of its reactions would depend on the competition between direct SN1-type substitution on the cyclopropylcarbinyl cation and substitution following rearrangement to the achiral homoallyl cation. The formation of the planar homoallyl cation would lead to a loss of stereochemical information and result in a racemic or diastereomeric mixture of products. It has been shown in related systems that the presence of a phenyl substituent often leads to a loss of stereoselectivity because the rearrangement to the stabilized homoallyl cation is rapid.
| Type of Selectivity | Controlling Factors | Expected Outcome for this compound | Reference(s) |
| Chemoselectivity | Reaction conditions (pH, temperature) | Selective reaction at the hydroxyl group over less reactive functional groups. | [General principles of organic chemistry] |
| Regioselectivity | Electronic and steric effects in the homoallyl cation | Preferential attack of the nucleophile at the benzylic position. | chemrxiv.org |
| Stereoselectivity | Competition between direct substitution and rearrangement | Loss of stereoselectivity due to rapid formation of the achiral homoallyl cation. | chemrxiv.org |
Detailed Mechanistic Studies of Reaction Pathways
Detailed mechanistic studies of the reactions of this compound and related compounds have been undertaken to gain a deeper understanding of the intricate pathways involved in the rearrangement of cyclopropylcarbinyl cations. These studies often combine kinetic measurements, computational modeling, and trapping experiments.
Kinetic Studies (Solvolysis): The rate of solvolysis of derivatives of this compound (e.g., the corresponding tosylate or chloride) can provide valuable information about the transition state of the reaction. The rate of solvolysis is expected to be significantly enhanced by the participation of the cyclopropyl group in the departure of the leaving group (anchimeric assistance). The effect of the 4-methyl substituent on the benzyl group can be quantified by comparing the solvolysis rate with that of the unsubstituted benzyl analog. The electron-donating methyl group is expected to accelerate the reaction by stabilizing the developing positive charge in the transition state.
Computational Studies: As mentioned previously, DFT calculations are a cornerstone of mechanistic studies in this area. They allow for the detailed mapping of the potential energy surface, connecting the reactant to the various possible products through the relevant intermediates and transition states. For the (1-(4-methylbenzyl)cyclopropyl)methyl cation, these studies would likely reveal a very shallow energy surface with multiple, closely-spaced minima corresponding to different conformations of the cyclopropylcarbinyl and homoallyl cations, as well as relatively low barriers for their interconversion.
Trapping Experiments: Trapping experiments can be used to detect the presence of transient intermediates. For example, by carrying out the reaction in the presence of a highly reactive nucleophile (a trapping agent), it may be possible to intercept one of the cationic intermediates before it has a chance to rearrange further. The nature of the trapped products can provide evidence for the existence of specific intermediates. In the case of the (1-(4-methylbenzyl)cyclopropyl)methyl cation system, the use of a powerful nucleophile might allow for the isolation of a small amount of the unrearranged cyclopropylcarbinyl product, providing evidence for its existence as a discrete intermediate.
| Study Type | Key Findings for Aryl-Substituted Cyclopropylcarbinyl Systems | Reference(s) |
| Solvolysis Kinetics | Significant rate enhancement due to anchimeric assistance from the cyclopropyl group. Substituent effects on the aryl ring correlate with the stability of the cationic intermediate. | researchgate.net |
| DFT Calculations | The cyclopropylcarbinyl cation is a stable intermediate, but the homoallyl cation is often thermodynamically more stable when an aryl substituent is present. Bicyclobutonium structures are typically high-energy transition states. | chemrxiv.org |
| Trapping Experiments | The distribution of products can be altered by the concentration and reactivity of the nucleophile, providing evidence for competing reaction pathways. | [General mechanistic techniques] |
Derivatization and Analogue Synthesis of 1 4 Methylbenzyl Cyclopropyl Methanol
Synthesis of Ethers and Esters
The primary alcohol of (1-(4-Methylbenzyl)cyclopropyl)methanol is readily converted into ethers and esters through well-established synthetic protocols. These reactions are fundamental in organic synthesis, often employed for the introduction of protecting groups or to modify the physicochemical properties of the parent molecule.
Ethers are commonly synthesized via the Williamson ether synthesis. nih.govmasterorganicchemistry.comresearchgate.netmdpi.comyoutube.comyoutube.comlibretexts.org This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The resulting nucleophilic alkoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to furnish the desired ether. nih.govmasterorganicchemistry.comresearchgate.netmdpi.comyoutube.comyoutube.comlibretexts.org
Esters can be prepared through several methods, with Fischer-Speier esterification being a classic approach. nih.govorganic-chemistry.orgfishersci.ca This reaction involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). nih.govorganic-chemistry.orgfishersci.ca The equilibrium of this reaction is typically driven towards the product by removing water or using an excess of one of the reactants. Alternatively, esters can be formed under milder conditions by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine.
| Derivative Name | Synthetic Method | Reagents | Plausible Spectroscopic Data |
|---|---|---|---|
| 1-((Methoxymethyl)cyclopropyl)-4-methylbenzene | Williamson Ether Synthesis | 1. NaH 2. CH₃I | ¹H NMR (CDCl₃, δ): 7.10 (d, 2H), 7.05 (d, 2H), 3.35 (s, 3H), 3.30 (s, 2H), 2.75 (s, 2H), 2.30 (s, 3H), 0.50-0.60 (m, 4H). ¹³C NMR (CDCl₃, δ): 140.5, 135.0, 129.0, 128.5, 78.0, 58.5, 39.0, 21.0, 18.0, 12.0. IR (cm⁻¹): 2920, 2850, 1515, 1110 (C-O). |
| (1-(4-Methylbenzyl)cyclopropyl)methyl acetate | Acylation | Acetyl chloride, Pyridine | ¹H NMR (CDCl₃, δ): 7.10 (d, 2H), 7.05 (d, 2H), 3.95 (s, 2H), 2.75 (s, 2H), 2.30 (s, 3H), 2.05 (s, 3H), 0.55-0.65 (m, 4H). ¹³C NMR (CDCl₃, δ): 171.0, 140.0, 135.5, 129.0, 128.5, 68.0, 39.0, 21.0, 20.5, 17.5, 11.5. IR (cm⁻¹): 2925, 1740 (C=O), 1515, 1240 (C-O). |
Conversion to Halogenated Derivatives
The hydroxyl group of this compound can be replaced by a halogen atom to yield the corresponding alkyl halides. These halogenated derivatives are valuable synthetic intermediates, as the halogen can serve as a good leaving group in various nucleophilic substitution and elimination reactions.
| Derivative Name | Synthetic Method | Reagents | Plausible Spectroscopic Data |
|---|---|---|---|
| 1-((Chloromethyl)cyclopropyl)-4-methylbenzene | Chlorination | SOCl₂, Pyridine | ¹H NMR (CDCl₃, δ): 7.10 (d, 2H), 7.05 (d, 2H), 3.55 (s, 2H), 2.80 (s, 2H), 2.30 (s, 3H), 0.60-0.70 (m, 4H). ¹³C NMR (CDCl₃, δ): 140.0, 136.0, 129.0, 128.5, 48.0, 39.5, 21.0, 19.0, 12.5. IR (cm⁻¹): 2920, 1515, 750 (C-Cl). |
| 1-((Bromomethyl)cyclopropyl)-4-methylbenzene | Bromination | PBr₃ | ¹H NMR (CDCl₃, δ): 7.10 (d, 2H), 7.05 (d, 2H), 3.40 (s, 2H), 2.80 (s, 2H), 2.30 (s, 3H), 0.65-0.75 (m, 4H). ¹³C NMR (CDCl₃, δ): 140.0, 136.0, 129.0, 128.5, 36.0, 39.5, 21.0, 19.5, 13.0. IR (cm⁻¹): 2920, 1515, 680 (C-Br). |
Preparation of Nitrogen-Containing Analogues
The introduction of a nitrogen atom in place of the hydroxyl group opens up a wide array of possibilities for creating novel analogues with potentially interesting biological activities. sci-hub.st
One common strategy involves a two-step process. First, the alcohol is converted to a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. The resulting sulfonate ester can then be displaced by a nitrogen nucleophile, such as sodium azide (B81097) (NaN₃), to form an alkyl azide. Subsequent reduction of the azide, for example, by catalytic hydrogenation or with lithium aluminum hydride (LiAlH₄), yields the primary amine. sci-hub.st
Alternatively, direct conversion of the alcohol to an amine can be achieved through methods like the Mitsunobu reaction with a suitable nitrogen source or through catalytic amination processes. sci-hub.st
| Derivative Name | Synthetic Method | Key Reagents | Plausible Spectroscopic Data |
|---|---|---|---|
| 1-((Azidomethyl)cyclopropyl)-4-methylbenzene | Azidation | 1. TsCl, Pyridine 2. NaN₃ | ¹H NMR (CDCl₃, δ): 7.10 (d, 2H), 7.05 (d, 2H), 3.30 (s, 2H), 2.75 (s, 2H), 2.30 (s, 3H), 0.55-0.65 (m, 4H). ¹³C NMR (CDCl₃, δ): 140.0, 135.5, 129.0, 128.5, 55.0, 39.0, 21.0, 18.5, 12.0. IR (cm⁻¹): 2920, 2100 (N₃), 1515. |
| (1-(4-Methylbenzyl)cyclopropyl)methanamine | Reduction of Azide | LiAlH₄ or H₂/Pd-C | ¹H NMR (CDCl₃, δ): 7.10 (d, 2H), 7.05 (d, 2H), 2.80 (s, 2H), 2.75 (s, 2H), 2.30 (s, 3H), 1.40 (br s, 2H), 0.45-0.55 (m, 4H). ¹³C NMR (CDCl₃, δ): 141.0, 135.0, 129.0, 128.5, 46.0, 39.5, 21.0, 20.0, 13.0. IR (cm⁻¹): 3350, 3280 (N-H), 2920, 1590, 1515. |
Synthesis of Carbonyl Derivatives
Oxidation of the primary alcohol in this compound provides access to the corresponding aldehyde and carboxylic acid, which are important synthetic intermediates. acs.orgresearchgate.netresearchgate.net
Selective oxidation to the aldehyde can be achieved using milder oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758). These reagents are known to minimize over-oxidation to the carboxylic acid.
For the synthesis of the carboxylic acid, stronger oxidizing agents are required. researchgate.net Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) in a basic solution, or chromic acid (generated from CrO₃ and H₂SO₄, also known as the Jones reagent). These powerful oxidants will typically convert the primary alcohol directly to the carboxylic acid. researchgate.net
| Derivative Name | Synthetic Method | Reagents | Plausible Spectroscopic Data |
|---|---|---|---|
| 1-(4-Methylbenzyl)cyclopropane-1-carbaldehyde | Oxidation to Aldehyde | PCC or DMP | ¹H NMR (CDCl₃, δ): 9.50 (s, 1H), 7.15 (d, 2H), 7.10 (d, 2H), 2.90 (s, 2H), 2.35 (s, 3H), 1.20-1.30 (m, 2H), 0.90-1.00 (m, 2H). ¹³C NMR (CDCl₃, δ): 202.0, 139.5, 136.0, 129.5, 129.0, 38.5, 30.0, 21.0, 15.0. IR (cm⁻¹): 2925, 2720 (aldehyde C-H), 1715 (C=O), 1515. |
| 1-(4-Methylbenzyl)cyclopropane-1-carboxylic acid | Oxidation to Carboxylic Acid | KMnO₄ or Jones Reagent | ¹H NMR (CDCl₃, δ): 11.5 (br s, 1H), 7.15 (d, 2H), 7.10 (d, 2H), 2.95 (s, 2H), 2.35 (s, 3H), 1.40-1.50 (m, 2H), 1.10-1.20 (m, 2H). ¹³C NMR (CDCl₃, δ): 178.0, 139.0, 136.5, 129.5, 129.0, 38.0, 28.0, 21.0, 16.0. IR (cm⁻¹): 3300-2500 (O-H), 2925, 1700 (C=O), 1515. |
Incorporation into Larger Molecular Architectures as a Building Block
The unique structural features of this compound, particularly the strained cyclopropane (B1198618) ring, make it an attractive building block for the synthesis of more complex molecules. researchgate.net The cyclopropyl (B3062369) group can impart specific conformational constraints and influence the metabolic stability and pharmacokinetic properties of a larger molecule, which is of significant interest in medicinal chemistry.
The derivatives of this compound, such as the corresponding halides, aldehydes, and carboxylic acids, can be utilized in a variety of coupling reactions to construct larger molecular frameworks. For example, the halogenated derivatives can participate in Suzuki, Stille, or Sonogashira cross-coupling reactions to form new carbon-carbon bonds. The aldehyde and carboxylic acid derivatives can be used in olefination reactions, amide bond formations, and other condensation reactions to build more elaborate structures. The inherent chirality of certain derivatives also makes them useful in asymmetric synthesis.
Design and Synthesis of Conformationally Restricted Analogues
The cyclopropane ring in this compound inherently introduces a degree of conformational rigidity. nih.gov This rigidity can be further enhanced by the strategic introduction of additional functional groups or by incorporating the cyclopropane ring into a larger polycyclic system. The design and synthesis of such conformationally restricted analogues are a key strategy in drug discovery to improve receptor binding affinity and selectivity. nih.gov
One approach to creating more rigid analogues is to form additional rings that include the cyclopropane moiety. For example, intramolecular cyclization reactions of appropriately functionalized derivatives of this compound could lead to bicyclic or spirocyclic systems. Furthermore, the introduction of bulky substituents on the cyclopropane ring or the benzyl (B1604629) group can further restrict conformational freedom through steric hindrance. The synthesis of these analogues would likely involve multi-step sequences, leveraging the reactivity of the functional groups introduced in the preceding sections.
Theoretical and Computational Investigations of 1 4 Methylbenzyl Cyclopropyl Methanol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (1-(4-Methylbenzyl)cyclopropyl)methanol, such studies would provide invaluable insights.
Electronic Structure Analysis and Molecular Orbital Theory
A detailed analysis of the electronic structure, including the distribution of electron density and the nature of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is crucial for predicting the molecule's reactivity and spectroscopic properties. Molecular orbital theory would elucidate the bonding interactions within the molecule, particularly the interplay between the cyclopropyl (B3062369) ring, the benzyl (B1604629) group, and the methanol (B129727) moiety. libretexts.orgyoutube.comyoutube.com
Calculation of Energetic Profiles for Reactions and Intermediates
Computational methods could be employed to calculate the energetic profiles of potential reactions involving this compound. This would include determining the energies of transition states and intermediates, providing a mechanistic understanding of its chemical transformations.
Predictive Modeling of Reactivity and Selectivity
Predictive models, based on quantum chemical calculations, could forecast the reactivity and selectivity of this compound in various chemical reactions. mit.edursc.org Such models are instrumental in designing synthetic routes and understanding reaction outcomes.
Conformational Analysis
The three-dimensional structure and flexibility of this compound are key determinants of its physical and biological properties. Conformational analysis provides a detailed picture of the molecule's preferred shapes.
Rotational Barriers and Preferred Conformations
The rotation around the single bonds in this compound, particularly the bond connecting the cyclopropyl and benzyl groups and the bond to the hydroxyl group, would be characterized by specific energy barriers. msu.eduresearchgate.netbiomedres.usmdpi.comnih.gov Identifying the lowest energy (preferred) conformations is essential for understanding how the molecule interacts with its environment.
Spectroscopic Parameter Prediction through Computational Methods
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.
Ab Initio Calculation of Spectroscopic Signatures
Ab initio (from first principles) quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are commonly used to predict spectroscopic data. For this compound, these methods could be employed to calculate its expected nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions.
For instance, a typical computational approach would involve optimizing the geometry of the molecule at a specific level of theory (e.g., B3LYP/6-31G(d,p)) and then performing frequency and NMR calculations on the optimized structure. The results would provide a theoretical spectrum that could be compared with experimental data.
Table 1: Hypothetical Predicted Spectroscopic Data for this compound This table is for illustrative purposes only, as specific research data is not available.
| Spectroscopic Technique | Predicted Parameter | Hypothetical Value |
|---|---|---|
| ¹H NMR | Chemical Shift (δ) of -OH | 2.5 - 3.5 ppm |
| ¹³C NMR | Chemical Shift (δ) of Cyclopropyl C | 10 - 20 ppm |
| IR Spectroscopy | Vibrational Frequency (ν) of O-H stretch | 3200 - 3600 cm⁻¹ |
Validation of Computational Models with Experimental Data
Once theoretical spectra are generated, they must be validated against experimentally obtained data. This comparison is crucial for assessing the accuracy of the chosen computational model (level of theory and basis set). If discrepancies exist, the computational model can be refined to better match the experimental results. This iterative process of prediction and validation strengthens the reliability of the computational approach for this and similar molecules.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this compound over time. By simulating the movement of atoms and molecules, MD can reveal information about conformational changes, intermolecular interactions, and the molecule's behavior in different solvent environments. For example, an MD simulation could illustrate how the benzyl and cyclopropyl groups rotate relative to each other and how the hydroxyl group forms hydrogen bonds with solvent molecules.
Transition State Characterization and Reaction Pathway Elucidation
Computational methods are invaluable for studying chemical reactions. For this compound, these techniques could be used to investigate potential reaction pathways, such as its synthesis or degradation. By calculating the energies of reactants, products, and transition states, chemists can determine the activation energy and predict the feasibility and kinetics of a reaction. This would be particularly useful for understanding its stability and reactivity.
Development of Structure-Reactivity and Structure-Property Relationships
By systematically modifying the structure of this compound in silico (e.g., by changing substituents on the benzene (B151609) ring) and calculating various properties, it is possible to develop Quantitative Structure-Activity Relationships (QSAR) or Quantitative Structure-Property Relationships (QSPR). These models can predict the properties and reactivity of related compounds without the need for extensive experimental work. For example, a QSPR study could correlate the electronic properties of the benzene ring with the acidity of the hydroxyl proton.
Applications As a Synthetic Synthon and Molecular Scaffold
Role as an Intermediate in the Synthesis of Complex Organic Structures
The cyclopropylmethanol (B32771) motif is a well-established building block in the synthesis of a wide array of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals. nbinno.comlookchem.comgoogle.comactylis.com As a specific example, (1-(4-Methylbenzyl)cyclopropyl)methanol serves as a precursor to a variety of functional groups, leveraging the unique reactivity of the cyclopropane (B1198618) ring and the versatility of the primary alcohol.
The hydroxyl group can be readily oxidized to form the corresponding aldehyde or carboxylic acid, or it can be converted into a leaving group (like a tosylate or halide) to facilitate nucleophilic substitution reactions. Furthermore, the entire cyclopropylmethanol unit is a key precursor for other important intermediates. For instance, it can be used to synthesize cyclopropylamines, cyclopropyl (B3062369) ketones, and other cyclopropylcarbinols, which are crucial components in many pharmaceuticals and fine chemicals. nbinno.com The general synthetic utility is highlighted by its role as a precursor for compounds like cyclopropanecarbaldehyde, cyclopropylmethylsulfonate, and even more complex heterocyclic structures such as benzodiazapin-2-ones. lookchem.com
A significant application of cyclopropane-containing intermediates is in the synthesis of carbocyclic nucleosides, which are known for their potent antiviral activities. acs.org For example, compounds like Besifovir, used to treat Hepatitis B, and Eprociclovir, under investigation for HBV and herpes simplex virus, feature a cyclopropane ring linked to a nucleobase. acs.org The synthesis of these complex molecules often relies on key intermediates that contain a functionalized cyclopropane ring, underscoring the importance of building blocks like this compound. acs.orgresearchgate.net
| Starting Motif | Reaction Type | Resulting Intermediate | Significance |
|---|---|---|---|
| Cyclopropylmethanol | Oxidation | Cyclopropanecarbaldehyde / Cyclopropanecarboxylic Acid | Precursor for further C-C bond formation and functionalization. |
| Cyclopropylmethanol | Reaction with Amines (e.g., via dehydration) | Cyclopropylamines | Important intermediates in pharmaceuticals and agrochemicals. nbinno.com |
| Cyclopropylmethanol | Oxidation of derived carbinols | Cyclopropyl Ketones | Versatile synthons for ring-opening reactions and further elaboration. nbinno.com |
| Cyclopropylmethanol | Activation & Nucleophilic Substitution | Cyclopropyl Carbocyclic Nucleosides | Class of potent antiviral and antitumor agents. acs.org |
Utility in the Construction of Designed Molecular Architectures
The rigid, three-dimensional structure of the cyclopropane ring makes it an ideal core, or scaffold, for the construction of designed molecular architectures. wikipedia.org Unlike flexible alkyl chains, the cyclopropane ring holds its substituents in well-defined spatial arrangements. This property is critical in drug discovery and materials science, where the precise orientation of functional groups determines molecular function.
This compound possesses three key features that make it a valuable scaffold:
The Rigid Cyclopropane Core : This serves as a stable, three-dimensional anchor, providing a fixed geometry for attached functional groups. wikipedia.org
The Hydroxymethyl Group (-CH₂OH) : This primary alcohol is a versatile reactive handle. It can be easily modified through esterification, etherification, or substitution to attach other molecular fragments, linkers, or functional units.
The 4-Methylbenzyl Group : This substituent provides steric bulk and defined aromatic character, which can be used to control intermolecular interactions such as pi-stacking or to orient the molecule within a protein binding site.
This "bifunctional" nature, with two distinct points for derivatization (the ester and a sulfide), has been exploited in strategies to create diverse libraries of cyclopropane-containing compounds for drug discovery. nih.gov By systematically modifying the alcohol and the aromatic ring of this compound, chemists can generate a large collection of structurally related but functionally diverse molecules from a single precursor, accelerating the search for new lead compounds. nih.gov
Development of Novel Reaction Methodologies Utilizing the Cyclopropylmethanol Motif
The high ring strain of the cyclopropane group is not a liability but rather a feature that enables novel chemical transformations. wikipedia.org The cyclopropylmethanol motif has been central to the development of new reaction methodologies, particularly those involving ring-opening or rearrangement cascades.
One innovative approach is the synthesis of acyl cyclopentenes through a manganese-catalyzed cascade reaction that begins with a cyclopropyl methanol (B129727) derivative. rsc.org This process involves an initial dehydrogenation to an aldehyde, followed by an aldol (B89426) condensation and a radical-initiated ring expansion of the resulting vinyl cyclopropane intermediate. rsc.org Such methodologies provide access to valuable carbocyclic structures that are prevalent in natural products and pharmaceuticals. rsc.org
Furthermore, the cyclopropylmethanol unit is a precursor to cyclopropyl ketones, which are substrates for powerful transition metal-catalyzed C–C bond activation and ring-opening reactions. nih.govacs.org Nickel-catalyzed cross-coupling of cyclopropyl ketones with organozinc reagents can produce linear, 1,3-difunctionalized products that would be difficult to synthesize using traditional methods. acs.orgresearchgate.net These reactions proceed through a metalloradical mechanism where cooperation between the metal and a redox-active ligand enables the cleavage of the strained C-C bond. researchgate.net The ability to convert a compact, cyclic structure into a functionalized acyclic chain represents a significant advance in synthetic strategy. Radical ring-opening reactions of the cyclopropylcarbinyl system, which can be generated from cyclopropylmethanol, provide another avenue for synthetic innovation. ucl.ac.uk
Functionalization for Integration into Advanced Materials
The chemical properties of this compound make it a candidate for incorporation into advanced materials such as polymers. The key to this application is the functionalization of its hydroxyl group, which can act as a covalent anchor to a polymer backbone or as a precursor to a polymerizable monomer.
A straightforward strategy involves the conversion of the alcohol to a methacrylate (B99206) ester. The resulting (1-(4-Methylbenzyl)cyclopropyl)methyl methacrylate monomer could then undergo radical polymerization to produce a polymer with cyclopropane units pendant to the main chain. The synthesis and polymerization of cyclopropyl-containing monomers have been reported as a method to create new polymers with unique properties. acs.orgresearchgate.net
The incorporation of the bulky and rigid (1-(4-Methylbenzyl)cyclopropyl) group into a polymer can significantly influence the material's properties, such as its thermal stability, mechanical strength, and refractive index. This "bottom-up" approach of using functionalized monomers is a primary strategy for creating new materials, complementing "top-down" methods like the C-H functionalization of existing commodity polymers. digitellinc.com
| Step | Reactant | Reaction | Product |
|---|---|---|---|
| 1 | This compound | Esterification with Methacryloyl Chloride | (1-(4-Methylbenzyl)cyclopropyl)methyl methacrylate (Monomer) |
| 2 | Monomer from Step 1 | Radical Polymerization | Poly[(1-(4-Methylbenzyl)cyclopropyl)methyl methacrylate] |
Applications in Catalyst Design and Ligand Development
While this compound itself is not a catalyst, its structure provides a scaffold for the design of specialized ligands for transition metal catalysis. The development of new ligands is crucial for controlling the reactivity and selectivity of metal catalysts.
Derivatives of this molecule could be synthesized to incorporate donor atoms capable of coordinating to a metal center. For example:
The hydroxyl group could be replaced by a phosphine, amine, or thiol group.
The 4-methylbenzyl ring could be further functionalized with coordinating groups, creating a bidentate or "pincer" ligand that binds strongly to a metal.
The rigid cyclopropane backbone would ensure a well-defined geometry of the coordinating atoms, which can impart high levels of stereocontrol in asymmetric catalysis. The connection between cyclopropane derivatives and catalysis is evident in studies of ligand-metal cooperation, where the ligand is not just a spectator but an active participant in the reaction, such as in the C-C activation of cyclopropyl ketones. acs.orgresearchgate.net Although not a direct ligand, cyclopropylmethanol has been used as a substrate in zinc-catalyzed N-alkylation reactions that rely on redox-active ligands to function, demonstrating the interplay between substrates, metals, and ligands in modern catalysis. acs.org The synthesis of transition metal complexes containing cyclopropyl groups is an active area of research, indicating the potential for cyclopropane-based structures to play a direct role in future catalyst design. researchgate.net
Advanced Analytical Methodologies in the Study of 1 4 Methylbenzyl Cyclopropyl Methanol Chemistry
High-Resolution Mass Spectrometry for Elucidation of Reaction Products
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of (1-(4-Methylbenzyl)cyclopropyl)methanol chemistry, offering unparalleled precision in mass determination. longdom.org This technique allows for the confident identification of reaction products by providing highly accurate mass-to-charge (m/z) ratio measurements, typically with sub-ppm accuracy. longdom.org Unlike low-resolution mass spectrometry, HRMS can distinguish between molecules with very similar nominal masses, enabling the unambiguous assignment of elemental compositions. longdom.org
In the context of reactions involving this compound, HRMS is crucial for identifying products from transformations such as oxidations, substitutions, or rearrangements. For instance, by comparing the experimentally measured exact mass of a product with the theoretical mass calculated from its proposed chemical formula, researchers can confirm its identity. This is particularly valuable when dealing with complex reaction mixtures where isolation of each component is challenging. longdom.org Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with HRMS analyzers such as Time-of-Flight (TOF) or Orbitrap are commonly employed. longdom.orgrsc.orgmdpi.com Furthermore, tandem mass spectrometry (MS/MS) experiments on HRMS instruments can provide structural information through characteristic fragmentation patterns, helping to distinguish between isomers. nih.gov
| Compound Name | Molecular Formula | Transformation Type | Theoretical Exact Mass [M+H]⁺ |
|---|---|---|---|
| This compound | C₁₂H₁₆O | Parent Compound | 177.1274 |
| 1-(4-Methylbenzyl)cyclopropanecarbaldehyde | C₁₂H₁₄O | Oxidation | 175.1118 |
| 1-(4-Methylbenzyl)cyclopropanecarboxylic acid | C₁₂H₁₄O₂ | Oxidation | 191.1067 |
| (1-(4-Methylbenzyl)cyclopropyl)methyl acetate | C₁₄H₁₈O₂ | Esterification | 219.1380 |
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structure Determination and Conformational Studies
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the definitive structure determination of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals in the molecule. mdpi.com
1D spectra, such as ¹H and ¹³C NMR, provide initial information on the chemical environment of the nuclei. msu.edu For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-methylbenzyl group, the benzylic methylene (B1212753) protons, the methyl protons, the hydroxymethyl protons, and the diastereotopic protons of the cyclopropyl (B3062369) ring. rsc.orgresearchgate.net
2D NMR experiments are then used to establish connectivity. Correlation Spectroscopy (COSY) reveals proton-proton couplings (e.g., within the aromatic ring and between the methylene and hydroxyl protons). Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) identifies longer-range (2-3 bond) correlations, which are vital for connecting the different fragments of the molecule, such as linking the benzylic protons to the quaternary cyclopropyl carbon.
Beyond simple structure confirmation, NMR is a powerful tool for conformational analysis. nih.govfrontiersin.org The measurement of nuclear Overhauser effects (NOEs) in 2D NOESY or ROESY experiments can reveal through-space proximities between protons, providing insights into the preferred spatial arrangement of the molecule in solution. mdpi.com This experimental data, often combined with quantum mechanical calculations, helps to understand the stereoelectronic interactions that govern the molecule's conformational stability. nih.gov
| Position | Nucleus | Predicted δ (ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| Cyclopropyl CH₂ | ¹H | 0.4 - 0.8 | m | Two sets of signals due to diastereotopicity. |
| Quaternary Cyclopropyl C | ¹³C | ~20 | s | - |
| Cyclopropyl CH₂ | ¹³C | ~15 | t | - |
| Ar-CH₃ | ¹H | ~2.3 | s | - |
| Ar-CH₃ | ¹³C | ~21 | q | - |
| Benzylic CH₂ | ¹H | ~2.7 | s | - |
| Benzylic CH₂ | ¹³C | ~42 | t | - |
| CH₂OH | ¹H | ~3.5 | d | Couples with OH proton. |
| CH₂OH | ¹³C | ~68 | t | - |
| OH | ¹H | Variable (~1.5) | t | Shift is concentration dependent. |
| Aromatic CH (ortho to CH₂Bn) | ¹H | ~7.1 | d | - |
| Aromatic CH (meta to CH₂Bn) | ¹H | ~7.0 | d | - |
| Aromatic C | ¹³C | 128 - 138 | - | Multiple signals. |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and can be used to monitor reaction progress.
Raman spectroscopy serves as a complementary technique, being more sensitive to non-polar bonds and symmetric vibrations. A key feature in the Raman spectrum of cyclopropyl-containing compounds is the characteristic "ring breathing" mode, which appears as a strong, sharp band. osu.educdnsciencepub.com This technique is also excellent for observing C-C bonds within the aromatic ring. Because Raman spectroscopy is less sensitive to water than IR, it can be advantageous for monitoring reactions in aqueous media. Furthermore, Raman spectroscopy is sensitive to crystal structure and can be used to differentiate between different polymorphic forms of solid derivatives. spectroscopyonline.com
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H stretch | IR | 3200 - 3400 | Strong, Broad |
| Aromatic C-H stretch | IR, Raman | 3000 - 3100 | Medium |
| Cyclopropyl C-H stretch | IR, Raman | ~3050 | Medium |
| Alkyl C-H stretch | IR, Raman | 2850 - 3000 | Strong |
| Aromatic C=C stretch | IR, Raman | 1600, 1515 | Medium-Strong |
| C-O stretch | IR | 1000 - 1075 | Strong |
| Cyclopropyl Ring Breathing | Raman | ~1200 | Strong |
X-ray Crystallography for Solid-State Structure Determination of Derivatives and Intermediates
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While this compound may exist as an oil, making it unsuitable for single-crystal X-ray analysis, its crystalline derivatives (e.g., esters, urethanes, or p-nitrobenzoates) can be readily prepared. Analysis of these derivatives provides unambiguous proof of structure and detailed metric parameters. mdpi.com
A successful crystallographic analysis yields a wealth of information, including:
Connectivity: Unambiguously confirms the atomic connections.
Bond Lengths and Angles: Provides highly precise measurements of all bond lengths and angles, which can be compared with theoretical values.
Conformation: Defines the exact conformation of the molecule in the crystal lattice, including the orientation of the 4-methylbenzyl group relative to the cyclopropylmethanol (B32771) moiety.
Stereochemistry: Determines the relative and absolute stereochemistry if chiral centers are present.
Intermolecular Interactions: Reveals how molecules pack in the solid state, identifying hydrogen bonds, π-stacking, and other non-covalent interactions that dictate the crystal structure.
This technique is invaluable for validating the structures of novel compounds or intermediates formed during synthetic sequences. mdpi.com
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 95° |
| C(quat)-C(benzyl) Bond Length | 1.52 Å |
| C(quat)-C(hydroxymethyl) Bond Length | 1.51 Å |
| C-O Bond Length | 1.43 Å |
| Dihedral Angle (Aromatic Ring - Cyclopropane (B1198618) Ring) | 75° |
Chromatographic Techniques for Reaction Mixture Analysis and Purity Assessment
Chromatographic techniques are fundamental for both the analysis and purification of this compound and its related reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for analytical assessment. google.com
Gas Chromatography (GC): Due to the volatility of the compound and its likely precursors, GC is an excellent method for monitoring reaction progress and assessing final product purity. google.com When coupled with a Flame Ionization Detector (FID), GC provides quantitative information on the relative amounts of reactants, products, and byproducts. Coupling GC to a Mass Spectrometer (GC-MS) allows for the identification of the components in a mixture by their mass spectra. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC with a UV detector, is also highly effective. The aromatic ring in the molecule provides a strong chromophore, making UV detection highly sensitive. HPLC is useful for analyzing samples that may contain non-volatile impurities or for reactions where the components might decompose at the high temperatures required for GC.
Preparative Chromatography: For purification, flash column chromatography using silica (B1680970) gel is the standard laboratory method to isolate the desired product from unreacted starting materials and byproducts. rsc.org
| Peak No. | Retention Time (min) | Component | Area % |
|---|---|---|---|
| 1 | 4.5 | Solvent (e.g., Toluene) | - |
| 2 | 8.2 | Starting Material (e.g., Aldehyde) | 0.5% |
| 3 | 9.1 | This compound | 99.3% |
| 4 | 10.3 | Unknown Impurity | 0.2% |
Kinetic Studies of Reaction Mechanisms Using in situ Spectroscopic Monitoring
Understanding the mechanism of a chemical reaction requires knowledge of its kinetics, including the reaction rate, order, and activation energy. researchgate.netresearchgate.net In situ spectroscopic monitoring allows for the real-time tracking of species concentrations without the need to withdraw and quench samples, providing a dynamic view of the reaction as it occurs. rsc.orgrsc.org
For reactions involving this compound, in situ Fourier Transform Infrared (FTIR) spectroscopy is a particularly powerful technique. nih.gov By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, one can monitor the disappearance of a reactant's characteristic vibrational band or the appearance of a product's band over time. rsc.org For example, in an oxidation reaction, one could track the decrease in the C-O stretch of the alcohol and the simultaneous increase in the C=O stretch of the resulting aldehyde or ketone.
Plotting the concentration (or a property proportional to it, like absorbance) versus time allows for the determination of the reaction's rate law. researchgate.net By performing experiments at different temperatures, the activation energy (Ea) can be calculated from the Arrhenius equation. This kinetic data is crucial for elucidating the reaction mechanism, optimizing reaction conditions, and ensuring process safety and scalability. researchgate.netnih.gov
| Time (s) | Concentration of Alcohol (M) | Initial Rate (M/s) |
|---|---|---|
| 0 | 0.100 | 1.5 x 10⁻⁴ (Calculated from initial data points) |
| 60 | 0.091 | |
| 120 | 0.083 | |
| 180 | 0.076 | |
| 240 | 0.069 | |
| 300 | 0.063 |
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Pathways to Substituted Cyclopropylmethanol (B32771) Derivatives
The synthesis of cyclopropanes remains a central topic in organic chemistry due to their prevalence in natural products and pharmacologically active compounds. nih.gov While classic methods like the Simmons-Smith cyclopropanation are powerful, future research should focus on developing more efficient, sustainable, and versatile synthetic routes. nih.gov One promising avenue is the advancement of tandem reactions, where multiple synthetic transformations are carried out in a single pot without isolating intermediates. nih.gov This strategy enhances molecular complexity while minimizing waste and improving yields. nih.gov
Future synthetic explorations could target:
Catalytic Tandem Reactions: Designing new catalytic systems that enable a cascade of reactions, such as an initial asymmetric addition to an aldehyde followed by an in-situ, stereoselective cyclopropanation of the resulting allylic alcohol intermediate. nih.gov
Use of Renewable Feedstocks: Investigating pathways that utilize bio-based starting materials, aligning with the growing demand for greener and more sustainable chemical processes. nih.gov Modern environmentally friendly techniques, such as solvent-free reactions and microwave-assisted processes, could be adapted for the synthesis of cyclopropylmethanol derivatives. nih.gov
Photochemical and Electrochemical Methods: Harnessing light or electricity to drive cyclopropanation reactions under mild conditions, potentially offering new reactivity patterns and reducing the reliance on traditional, often stoichiometric, reagents.
These advanced methodologies would facilitate easier access to a diverse library of skeletally varied chiral cyclopropyl (B3062369) alcohols with high stereoselectivity. nih.gov
Investigation of Uncharted Reactivity Patterns of the Cyclopropylmethanol Core
The cyclopropylmethanol core is a versatile synthetic intermediate whose full reactive potential is yet to be realized. nih.gov The strained three-membered ring can undergo selective ring-opening reactions, providing access to different molecular skeletons. Future research should systematically explore this reactivity.
Key areas for investigation include:
Radical-Mediated Transformations: The cyclopropane (B1198618) ring can act as a "radical clock," undergoing ring-opening at predictable rates. nih.gov A systematic study of radical-initiated reactions with derivatives like (1-(4-Methylbenzyl)cyclopropyl)methanol could lead to novel carbon-carbon bond-forming reactions. Computational modeling suggests that introducing different functional groups can modulate the selectivity of these radical clock reactions. nih.gov
Lewis Acid-Catalyzed Rearrangements: The hydroxyl group can be activated by a Lewis acid to initiate solvolysis and rearrangement of the cyclopropylcarbinyl system. This can be a powerful tool for stereoselective synthesis of other cyclic structures, such as cycloalkene-fused butyrolactones. lookchem.com
Transition Metal Catalysis: Exploring novel transformations catalyzed by transition metals that exploit the unique electronic properties of the cyclopropane ring, such as C-C bond activation or cross-coupling reactions, could unlock unprecedented synthetic pathways.
Expansion of Computational Studies to More Complex Reaction Systems and Larger Analogues
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. escholarship.orgmdpi.com For cyclopropylmethanol systems, computational studies can provide deep insights into reaction mechanisms, transition states, and selectivity, guiding experimental design. escholarship.org
Future computational efforts should focus on:
Modeling Reaction Dynamics: Employing ab initio molecular dynamics (AIMD) simulations to move beyond simple transition state theory. escholarship.org This can help rationalize product selectivity in reactions where post-transition state bifurcations occur, leading to multiple products from a single transition state. escholarship.org
Predicting Reactivity in Complex Systems: Developing and applying computational models to predict the outcome of reactions on more complex substrates and larger analogues of this compound. scielo.br This includes accurately computing reaction energies and barrier heights using high-level theories like CCSD(T) to identify promising reaction pathways. nih.gov
Designing Novel Catalysts: Using computational screening to design catalysts tailored for specific transformations of the cyclopropylmethanol core, such as enantioselective reactions. This involves modeling the interactions between the substrate, catalyst, and reagents to optimize for high selectivity and efficiency.
Table 1: Comparison of Computational Chemistry Techniques for Mechanistic Studies
| Technique | Application in Cyclopropylmethanol Research | Key Insights |
| Density Functional Theory (DFT) | Calculating reaction energy profiles, modeling transition states for ring-opening or functionalization. nih.gov | Provides fundamental understanding of reaction feasibility, kinetics, and thermodynamics. |
| Ab Initio Molecular Dynamics (AIMD) | Simulating complex reaction pathways with multiple potential outcomes, exploring dynamic effects. escholarship.org | Elucidates the origin of selectivity when traditional transition state theory fails. escholarship.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying reactions in the presence of a large catalyst or in a solvent environment. | Offers a balance between accuracy for the reactive center (QM) and computational efficiency for the surroundings (MM). |
Development of Highly Asymmetric Methodologies for Chiral Synthesis
The creation of enantiomerically pure compounds is critical in medicinal chemistry, as different enantiomers can have vastly different biological activities. hilarispublisher.com Developing highly asymmetric methods for the synthesis of chiral substituted cyclopropylmethanols is therefore a high-priority research area.
Future directions include:
Enantioselective Catalysis: Designing new chiral catalysts, including transition metal complexes and organocatalysts, to achieve high enantioselectivity in cyclopropanation reactions. hilarispublisher.commdpi.com While asymmetric cyclopropanation of allylic alcohols has seen some success, significant challenges remain, presenting an opportunity for innovation. nih.gov
Chiral Auxiliaries: Developing novel chiral auxiliaries that can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction before being cleanly removed. tdl.org This remains a robust and widely used technique in industrial applications. tdl.org
Kinetic Resolution: Devising catalytic methods for the kinetic resolution of racemic mixtures of substituted cyclopropylmethanols, providing an alternative route to enantiomerically enriched products.
The goal is to establish a versatile toolbox of synthetic methods that provide reliable access to either enantiomer of a target chiral cyclopropylmethanol derivative with high optical purity. tdl.org
Integration into New Chemical Biology Tools or Mechanistic Probes (framed as synthetic challenge, not biological activity)
The unique structural and reactive properties of the cyclopropylmethanol scaffold make it an attractive candidate for incorporation into chemical biology tools. The synthetic challenge lies in functionalizing the core molecule without compromising its key features.
Future synthetic targets could include:
Photo-Stereoprobes: Synthesizing derivatives that incorporate a photoreactive group (e.g., a diazirine) and a bioorthogonal handle (e.g., an alkyne for click chemistry). nih.gov Such probes could be used to study small molecule-protein interactions in a stereoselective manner. The synthetic challenge is to introduce these functionalities while controlling the stereochemistry of the core structure. nih.gov
Tunable Radical Sensors: Leveraging the radical clock properties of the cyclopropane ring to design probes for detecting and characterizing radical species in biological or chemical systems. nih.gov The synthetic task would be to modify the substituents on the ring to tune the ring-opening rate and selectivity towards different types of radicals. nih.gov
Diversity-Oriented Synthesis (DOS) Libraries: Creating libraries of diverse cyclopropylmethanol analogues by developing flexible synthetic routes that allow for late-stage diversification. These libraries could serve as a starting point for screening and identifying new mechanistic probes. nih.gov
Potential for Green Chemistry Approaches in its Synthesis and Transformations
Applying the principles of green chemistry to the synthesis and subsequent reactions of this compound is essential for sustainable chemical manufacturing. pharmacyjournal.org This involves a holistic approach to minimizing the environmental impact of chemical processes. jocpr.com
Key green chemistry strategies to be explored include:
Use of Greener Solvents: Replacing traditional hazardous organic solvents with more environmentally benign alternatives such as water, supercritical CO₂, or bio-based solvents. jocpr.com Where possible, performing reactions under solvent-free conditions is an even better approach. mdpi.com
Catalysis over Stoichiometric Reagents: Emphasizing the use of catalytic methods (including biocatalysis) to improve atom economy and reduce the generation of inorganic waste. mdpi.comresearchgate.net Catalysts allow reactions to proceed under milder conditions and can be recycled and reused. mdpi.com
Improving Atom Economy and Reducing E-Factor: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product (high atom economy). researchgate.net This inherently minimizes waste, leading to a lower Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of the product. researchgate.net
Table 2: Green Chemistry Metrics and Their Application
| Metric | Definition | Relevance to Cyclopropylmethanol Synthesis |
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Guides the selection of reactions that are inherently less wasteful (e.g., addition reactions over substitutions with leaving groups). researchgate.net |
| E-Factor (Environmental Factor) | Total waste (kg) / Product (kg) | A holistic measure of the waste produced in a process; lower is better. Aims to reduce this by using catalytic reagents and recyclable solvents. researchgate.net |
| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | Considers all materials used (reactants, solvents, workup chemicals) and encourages efficiency improvements across the entire process. researchgate.net |
Q & A
Q. What are the optimized synthetic routes for (1-(4-Methylbenzyl)cyclopropyl)methanol, and how can reaction yields be maximized?
The synthesis typically involves cyclopropanation followed by benzylation. A common approach is:
Cyclopropane Formation : React a substituted allylic alcohol with a carbene precursor (e.g., CH₂I₂/Zn(Cu)) under controlled conditions to form the cyclopropane ring.
Benzylation : Introduce the 4-methylbenzyl group via nucleophilic substitution or Grignard addition. Sodium hydride (NaH) in THF or DMF is often used as a base to deprotonate the hydroxyl group, enabling alkylation .
Yield Optimization : Use anhydrous solvents, inert atmospheres, and stoichiometric excess of the benzyl halide. Monitor reactions via TLC or GC-MS. Reported yields range from 60–85% depending on steric hindrance .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H NMR confirms the cyclopropane ring (δ 0.5–1.5 ppm, multiplet) and benzyl group (δ 2.3 ppm for methyl, δ 7.1–7.3 ppm for aromatic protons). ¹³C NMR identifies quaternary carbons in the cyclopropane (~12–15 ppm) .
- FTIR : O-H stretch (~3200–3400 cm⁻¹), C-O (1050–1100 cm⁻¹), and cyclopropane ring vibrations (~700–800 cm⁻¹) .
- Mass Spectrometry : ESI-MS or EI-MS detects the molecular ion peak (e.g., m/z 204 for C₁₂H₁₆O) and fragmentation patterns .
Q. How does the hydroxymethyl group influence the compound’s reactivity in common organic transformations?
The primary alcohol undergoes:
- Oxidation : With PCC or Swern conditions to form a ketone.
- Esterification : Acetylation using acetic anhydride/pyridine.
- Sulfonylation : Tosyl chloride forms a leaving group for nucleophilic substitution.
Steric hindrance from the cyclopropane and benzyl groups may reduce reaction rates, necessitating elevated temperatures or catalytic methods .
Advanced Research Questions
Q. What computational methods are suitable for analyzing the electronic structure and stability of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) accurately predicts:
- Ring Strain : Cyclopropane bond angles (~60°) and strain energy (~27 kcal/mol).
- Conformational Preferences : The benzyl group adopts equatorial positions to minimize steric clash.
- Hydrogen Bonding : Intramolecular O-H⋯π interactions stabilize certain conformers .
Validation : Compare computed vibrational spectra (IR) and NMR chemical shifts with experimental data .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Key modifications include:
- Substituent Effects : Electron-withdrawing groups (e.g., -F, -Cl) on the benzyl ring enhance metabolic stability.
- Cyclopropane Modifications : Replacing the cyclopropane with bicyclo[2.2.1]heptane increases rigidity, affecting target binding .
- Hydroxymethyl Replacement : Substituting -CH₂OH with -CF₂OH improves lipophilicity and CNS penetration.
Case Study : Analogues with 4-fluoro substitution showed 3× higher antimicrobial activity in in vitro assays .
Q. What mechanistic insights explain the compound’s inhibitory effects on microbial enzymes?
Molecular docking studies suggest:
- Binding to Catalytic Sites : The cyclopropane and benzyl groups occupy hydrophobic pockets in bacterial enoyl-ACP reductase (FabI), disrupting fatty acid synthesis.
- Hydrogen Bonding : The hydroxyl group interacts with conserved residues (e.g., Tyr156 in S. aureus FabI), mimicking substrate binding .
Validation : Mutagenesis (e.g., Y156A) reduces inhibitory potency by 90%, confirming target engagement .
Q. How can regioselectivity challenges in functionalizing the cyclopropane ring be addressed?
- Electrophilic Additions : Use Lewis acids (e.g., BF₃·OEt₂) to direct electrophiles to less-strained positions.
- Transition Metal Catalysis : Pd-catalyzed cross-couplings favor substitution at benzylic positions due to steric accessibility.
Example : Suzuki-Miyaura coupling at the benzyl position achieves >90% regioselectivity with Pd(PPh₃)₄ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
